N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine is a complex organic compound with a molecular formula of C18H21BrN2O This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-methoxybenzylamine to form an intermediate, which is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine
- N-(4-fluorophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine
- N-(4-methylphenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine
Uniqueness
N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C19H23BrN2O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-5-3-2-4-15(19)14-22-12-10-18(11-13-22)21-17-8-6-16(20)7-9-17/h2-9,18,21H,10-14H2,1H3 |
InChI Key |
GVSNBEPBCLTFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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